
2-(Chrysen-2-yl)naphthalene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chrysen-2-yl)naphthalene-1,4-dione is a chemical compound that belongs to the class of naphthoquinones Naphthoquinones are known for their diverse biological activities and applications in various fields, including medicine, biology, and chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chrysen-2-yl)naphthalene-1,4-dione typically involves the reaction of chrysen-2-yl derivatives with naphthalene-1,4-dione under specific conditions. One common method is the Friedel-Crafts acylation reaction, where chrysen-2-yl chloride reacts with naphthalene-1,4-dione in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher efficiency, yield, and cost-effectiveness. Continuous flow reactors and advanced purification techniques are often employed to ensure the compound meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Chrysen-2-yl)naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: Electrophilic aromatic substitution reactions are common, where substituents are introduced into the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-(Chrysen-2-yl)naphthalene-1,4-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(Chrysen-2-yl)naphthalene-1,4-dione involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells. This oxidative stress can induce apoptosis (programmed cell death) in cancer cells, making it a potential anticancer agent. Additionally, it can inhibit the activity of certain enzymes and disrupt cellular pathways, contributing to its antimicrobial properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Naphthoquinone: A simpler naphthoquinone with similar redox properties.
2-Hydroxy-1,4-naphthoquinone (Lawsone): Known for its use in henna and its biological activities.
Juglone (5-Hydroxy-1,4-naphthoquinone): Found in walnut trees and has antimicrobial properties.
Uniqueness
2-(Chrysen-2-yl)naphthalene-1,4-dione is unique due to its chrysen-2-yl moiety, which imparts distinct structural and electronic properties.
Propriétés
Numéro CAS |
105798-26-3 |
|---|---|
Formule moléculaire |
C28H16O2 |
Poids moléculaire |
384.4 g/mol |
Nom IUPAC |
2-chrysen-2-ylnaphthalene-1,4-dione |
InChI |
InChI=1S/C28H16O2/c29-27-16-26(28(30)25-8-4-3-7-24(25)27)19-10-12-21-18(15-19)11-14-22-20-6-2-1-5-17(20)9-13-23(21)22/h1-16H |
Clé InChI |
UIWSGRUSYMRLAM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=CC(=C4)C5=CC(=O)C6=CC=CC=C6C5=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2-Fluoroethoxy)methyl]thiophene-2-sulfonamide](/img/structure/B14322006.png)
![(4E)-4-{[4-(Diethylamino)phenyl]imino}-2-propylcyclohexa-2,5-dien-1-one](/img/structure/B14322014.png)
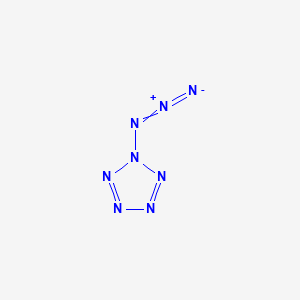
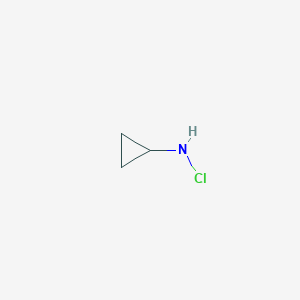
![4-[2-(2-Methoxyphenyl)hydrazinylidene]-1-oxo-1,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14322023.png)
![4-[2-[4-Hydroxy-3,5-bis[(4-hydroxyphenyl)methyl]phenyl]propan-2-yl]-2,6-bis[(4-hydroxyphenyl)methyl]phenol](/img/structure/B14322026.png)
![5-(1,1-Dimethoxyethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14322035.png)
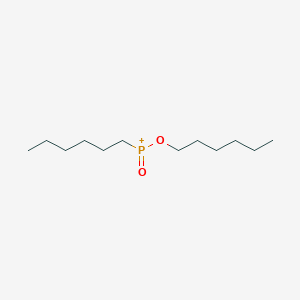
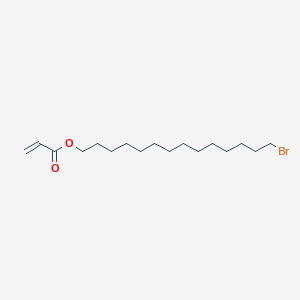

![2-{2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)sulfanyl]ethoxy}ethan-1-ol](/img/structure/B14322069.png)
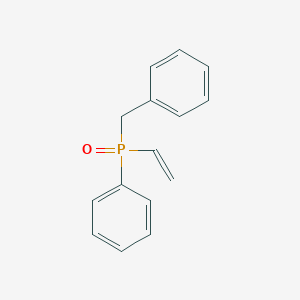
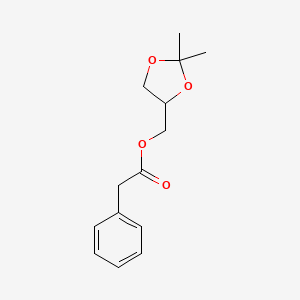
![[3-(4-Nitrobenzoyl)-3H-pyrazole-4,5-diyl]bis(phenylmethanone)](/img/structure/B14322105.png)
